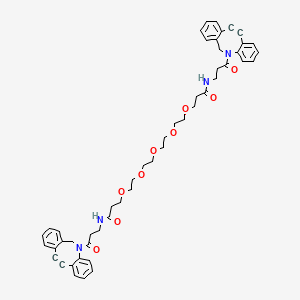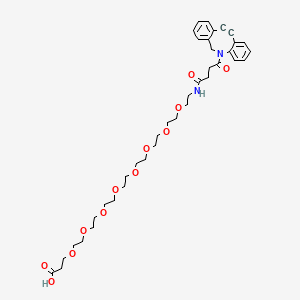
Col049
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Col049 is a novel potent and selective inhibitor of the interaction between Hsp47 and collagen.
Applications De Recherche Scientifique
Electrochemical Behavior and Materials Science
- Electrochemical Properties : The electrochemical behavior of materials, such as thin film analogs of Mg (Zn, Cu, Al)2, is an area of research with applications in materials science and engineering. This includes the study of their corrosion resistance and electrochemical stability, which are critical for various industrial applications (Ramgopal, Schmutz, & Frankel, 2001).
Education and Learning Modules
- Interactive Learning Modules : Projects like the conceptual learning of science (Colos) have developed highly interactive computer-aided teaching modules. These modules, used in fields such as electrical engineering, demonstrate the integration of scientific concepts into educational frameworks (Muller, Mariaux, & Nicolas, 1995).
Collaboration in Scientific Research
- Collaborative Research Platforms : The development of collaboratories is a significant application in scientific research. These platforms facilitate collaborative science, relying on wide-area networks and the internet to bring together researchers, laboratories, and instruments (Kling, 1991).
Technology in Laboratory Settings
- Laboratory Interventions : The impact of technology on laboratory practices and the ethical, legal, and social aspects of scientific research is a growing area of interest. This involves examining how new technologies like synthetic biology and genomics shape research processes and societal implications (Schuurbiers & Fisher, 2009).
E-Learning and Curriculum Development
- E-Modules in Education : The effectiveness of e-modules in discovery learning-based curricula for high school students is another application. This includes evaluating the impact of such e-modules on learning outcomes and student engagement (Aryani & Kurniawati, 2022).
Fundamental Research and Scientific Exploration
- Exploration of Scientific Mysteries : Research on the deepest mysteries of the universe and living things, leading to applications and technologies that benefit humanity, is a fundamental application of scientific research (Press, 2013).
Biomedical and Healthcare Applications
- Collagen and Biomedical Applications : The use of collagen in drug delivery systems, tissue engineering, and as matrices for cell culture systems is a crucial application in biomedical research (Lee, Singla, & Lee, 2001).
Nanotechnology and Nanoscience
- Nanotechnology in Biological Applications : The study of colloidal nanocrystals and their applications in materials science and life sciences, including their use as fluorescent probes for cellular imaging, is a significant area of research (Parak et al., 2003).
Professional Development in Science Education
- Teacher Development in Nanoscience : Professional development programs for teachers in nanoscience and nanotechnology highlight the intersection of scientific research and education (Sgouros & Stavrou, 2019).
Science Education and Learning Models
- Enhancing Critical Thinking in Science Education : The use of learning models like Science Environment Technology and Society (SETS) in science education, particularly in understanding concepts like colloids, aims to enhance critical thinking skills and scientific attitudes (Maimunah, 2017).
Propriétés
Nom du produit |
Col049 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.272 |
Nom IUPAC |
2-Hydroxy-3-nitro-5-phenethylbenzaldehyde |
InChI |
InChI=1S/C15H13NO4/c17-10-13-8-12(9-14(15(13)18)16(19)20)7-6-11-4-2-1-3-5-11/h1-5,8-10,18H,6-7H2 |
Clé InChI |
UZMFEKFBWQTUSO-UHFFFAOYSA-N |
SMILES |
O=CC1=CC(CCC2=CC=CC=C2)=CC([N+]([O-])=O)=C1O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Col049; Col-049; Col 049 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






